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Introduction: The MET Proto-oncogene

The MET proto-oncogene, located on chromosome 7g21-31, encodes a crucial receptor
tyrosine kinase known as c-Met or hepatocyte growth factor (HGF) receptor.[1][2] Under normal
physiological conditions, the binding of its only known ligand, HGF, to the c-Met receptor
activates a cascade of intracellular signaling pathways.[1][3] These pathways are essential for
various cellular functions, including proliferation, motility, migration, and invasion, playing a vital
role in embryonic development, tissue regeneration, and wound healing.[2][3][4]

However, aberrant activation of the c-Met pathway is a well-established driver in the
progression of numerous human cancers.[5][6] This dysregulation can occur through several
genetic mechanisms, including gene amplification, point mutations, and mutations leading to
exon skipping.[2][7] These alterations result in constitutive activation of the receptor, promoting
tumor growth, angiogenesis, invasion, and metastasis, making MET a critical target for
therapeutic intervention in oncology.[1][5][7] This guide provides a detailed overview of the
primary genetic variants of MET, their functional consequences, and the experimental protocols
used for their detection.

Major Genetic Variants and Their Oncogenic Effects

Dysregulation of MET signaling in cancer occurs through various genetic alterations that render
the pathway constitutively active, driving malignancy.[1]
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MET Exon 14 Skipping (METex14)

Mutations affecting the splice sites of MET exon 14 can lead to its removal from the final MRNA
transcript, an event known as MET exon 14 skipping.[8] This alteration is a significant
oncogenic driver, particularly in non-small cell lung cancer (NSCLC).[9][10][11] The region of
the c-Met protein encoded by exon 14 includes the juxtamembrane domain, which contains
tyrosine residue Y1003.[3][4] This residue is a critical docking site for the E3 ubiquitin ligase c-
CBL, which targets the receptor for degradation.[3][4] The loss of this domain impairs receptor
internalization and degradation, leading to increased c-Met protein stability and prolonged
downstream signaling, which promotes uncontrolled cell growth.[8][12]

METex14 skipping is most common in adenocarcinoma and pulmonary sarcomatoid carcinoma
subtypes of NSCLC.[8][12] Its presence is a predictive biomarker for response to targeted
therapies, including FDA-approved MET inhibitors like capmatinib and tepotinib.[9]

MET Gene Amplification

MET amplification refers to an increase in the copy number of the MET gene, which leads to
overexpression of the c-Met receptor on the cell surface.[7][8] This high density of receptors
can result in ligand-independent dimerization and autophosphorylation, causing constitutive
activation of the signaling pathway.[5] MET amplification is observed in a variety of solid
tumors, including lung, gastric, and renal cancers.[4] It is not only a primary oncogenic driver
but also a recognized mechanism of acquired resistance to EGFR tyrosine kinase inhibitors
(TKIS) in NSCLC.[12][13] High-level MET amplification can predict a better response to MET-
targeted therapies.[8]

Activating Point Mutations

Point mutations in the MET gene can occur in several domains of the receptor, leading to its
activation. These can be either somatic or germline.[2]

» Tyrosine Kinase (TK) Domain Mutations: Germline mutations in the TK domain are strongly
associated with hereditary papillary renal cell carcinoma. Somatic mutations in this domain
have been identified in various sporadic cancers and can lead to constitutive kinase activity.

[7]
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o Juxtamembrane and SEMA Domain Mutations: Somatic mutations have also been found in
the juxtamembrane and the extracellular SEMA domains.[14] Mutations such as N375S in
the SEMA domain and R988C or T1010I in the juxtamembrane domain can alter receptor
conformation or ligand binding, contributing to oncogenic activation.[2][15]

Quantitative Data Summary

The prevalence of MET alterations varies significantly across different cancer types and patient
populations. The choice of detection method also impacts the reported frequencies.

Table 1: Prevalence of Major MET Genetic Variants in Selected Cancers

Cancer Type MET Alteration Prevalence References
~3% in
Adenocarcinoma,
Non-Small Cell Lung o .
METex14 Skipping 1-2% in Squamous, [8][12]
Cancer (NSCLC) .
13-22% in
Sarcomatoid
o 1-5% (as a primary
MET Amplification ) [1]8]
driver)
MET Overexpression 37-67% [1]
Gastroesophageal o 1.5-8.3% (detected by
MET Amplification [13]
Cancer FISH)
Renal Cell Carcinoma o ~14.8% (in clear cell
MET Amplification [16]
(RCC) RCC)
Germline TK 100% in Hereditary
Mutations Papillary RCC
Breast Cancer MET Overexpression 20-30% [1]
Genitourinary Cancers o
) MET Amplification ~7.2% [16]
(Mixed)
| | N375S Mutation (Germline) | ~5.6% |[16] |
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Table 2: Comparison of Detection Methods for METex14

Detection Rate

Method Principle . References
Comparison
Detects the
Sequences MET underlying genetic
exon 14 and cause. May miss
flanking intronic non-canonical
DNA-based NGS _ _ . _ . . [o][10]
regions to identify intronic mutations
splice site if primer design is
mutations. not
comprehensive.
Generally more
sensitive and accurate
Directly sequences as it detects the direct
the transcriptome to result of skipping,
RNA-based NGS identify the fusion of overcoming [1O][11][12]

exon 13 to exon 15

transcripts.

challenges of broad
intronic coverage. Can
yield higher detection

rates.

| RT-PCR | Uses specific primers to amplify the exon 13-15 fusion junction. | A targeted and

sensitive approach but requires RNA of sufficient quality and may not be as comprehensive as

NGS. [[11][17] |

HGF/c-Met Signaling Pathway

Upon HGF binding, the c-Met receptor dimerizes and undergoes autophosphorylation at key

tyrosine residues (Y1234, Y1235) in its kinase domain.[4] This event triggers the recruitment of

adaptor proteins and the activation of multiple downstream signaling cascades. The primary

pathways include:

« RAS/MAPK Pathway: Activated via phosphorylation of Y1356, this pathway primarily drives

cell proliferation.[3][4]
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o PI3K/AKT Pathway: Activated via Y1349, this axis is crucial for cell survival and migration.[3]

[4]

o STAT Pathway: Direct binding and phosphorylation of STAT3 leads to its dimerization,
nuclear translocation, and transcription of genes involved in invasion.[3]

Negative regulation is critically controlled by the c-CBL E3 ligase, which is recruited to a
phosphorylated Y1003 in the juxtamembrane domain, leading to ubiquitination and subsequent
degradation of the receptor.[3][4]

pYI349
pY1356

pY1003

Click to download full resolution via product page
Diagram 1. The HGF/c-Met Signaling Cascade.

Experimental Protocols

Accurate detection of MET alterations is essential for guiding treatment decisions. The
following sections detail the standard methodologies.

Protocol: Detection of MET Gene Amplification by FISH

Fluorescence In Situ Hybridization (FISH) is the gold standard for assessing MET gene copy
number.[9][18] The protocol quantifies the ratio of MET gene signals to a control centromeric
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probe for chromosome 7 (CEN7).
Methodology:

o Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5
pum) are mounted on slides.

o Pre-treatment: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope
retrieval and protease digestion to expose the nuclear DNA.

e Probe Hybridization: A dual-color probe set is applied. One probe specifically labels the MET
gene locus (e.g., with a red fluorophore), and the second probe labels the centromeric region
of chromosome 7 (CEN7Y) (e.g., with a green fluorophore).[9] The slides are co-denatured to
separate DNA strands and hybridized overnight.

» Post-Hybridization Washes: Stringent washes are performed to remove non-specifically
bound probes. Slides are counterstained with DAPI to visualize cell nuclei.

» Signal Enumeration: Slides are analyzed under a fluorescence microscope. In at least 50-
100 non-overlapping tumor cell nuclei, the number of red (MET) and green (CEN7) signals
are counted.[18]

o Data Interpretation: The MET/CENT7 ratio is calculated for each cell and then averaged. A
specimen is typically categorized as amplified if the MET/CENY ratio is =2.0.[13]
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Diagram 2: Workflow for MET Amplification Detection by FISH.

Protocol: Detection of METex14 Skipping by RNA-based
NGS
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RNA-based Next-Generation Sequencing (NGS) is a highly sensitive method for detecting
METex14 skipping events, as it directly identifies the resulting aberrant transcript.[10][11]

Methodology:

o RNA Extraction: Total RNA is extracted from FFPE tumor tissue or a fresh biopsy. RNA
quality and quantity are assessed.

e Reverse Transcription: The extracted RNA is converted into complementary DNA (CDNA)
using a reverse transcriptase enzyme.

o Library Preparation: A sequencing library is prepared from the cDNA. For targeted analysis,
methods like anchored multiplex PCR or hybrid capture are used. These approaches enrich
for the MET transcript and other genes of interest. The key is to capture sequences that span
the exon 13 and exon 15 junction.

e Sequencing: The prepared library is sequenced on an NGS platform (e.g., lllumina). Millions
of short reads representing the original RNA transcripts are generated.

» Bioinformatic Analysis:
o Quality Control: Raw sequencing reads are filtered to remove low-quality data.
o Alignment: Reads are aligned to the human reference genome/transcriptome.

o Variant Calling: Specialized algorithms search for reads that map discontinuously, with one
part aligning to MET exon 13 and the other to MET exon 15. The presence of such
"spanning reads" confirms the METex14 skipping event.

e Reporting: The presence or absence of the MET exon 13-15 fusion transcript is reported.
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Diagram 3: Workflow for METex14 Detection by RNA-based NGS.
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Conclusion

The MET proto-oncogene is a pivotal player in both normal cellular function and oncology.
Genetic alterations such as exon 14 skipping, gene amplification, and activating mutations
transform MET into a potent oncogenic driver across a spectrum of human cancers.[4][7] A
thorough understanding of these variants and their functional consequences is paramount for
advancing cancer research. Furthermore, the use of robust and sensitive detection
methodologies is critical for accurately identifying patients who may benefit from the growing
arsenal of targeted MET inhibitors, thereby paving the way for more precise and effective
cancer therapies.[9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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